N-(3-iodophenyl)-3,3-dimethylbutanamide
Description
N-(3-Iodophenyl)-3,3-dimethylbutanamide is an aromatic amide derivative characterized by a 3-iodophenyl group attached to a 3,3-dimethylbutanamide backbone. These compounds often serve as intermediates in pharmaceutical synthesis or as bioactive agents targeting enzymes, ion channels, or pathogens .
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
N-(3-iodophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)8-11(15)14-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
XJUOCVNNGHRKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-3,3-dimethylbutanamide typically involves the reaction of 3-iodoaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-iodoaniline+3,3-dimethylbutanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N-(3-azidophenyl)-3,3-dimethylbutanamide.
Oxidation: Products may include N-(3-iodophenyl)-3,3-dimethylbutanoic acid.
Reduction: Products may include N-(3-iodophenyl)-3,3-dimethylbutylamine.
Scientific Research Applications
N-(3-iodophenyl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amide group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Effects: The position and type of halogen significantly influence activity. For example, N-(3-iodophenyl)maleimide (3-iodo substitution) exhibits superior enzyme inhibition (IC₅₀ = 2.24 μM) compared to other halogenophenyl derivatives .
- Amide Backbone : The 3,3-dimethylbutanamide group enhances metabolic stability due to steric hindrance, as seen in MMV1557817’s antimalarial efficacy .
- Aromatic Systems : Pyridine (e.g., Y207-0971) vs. benzene rings alter solubility and binding; bromopyridinyl derivatives exhibit higher logP (3.65) compared to simpler phenyl analogs .
Antimalarial and Enzyme Inhibition
- MMV1557817: This 3,3-dimethylbutanamide derivative inhibits Plasmodium M1/M17 aminopeptidases, demonstrating cross-species antimalarial activity. Its hydroxamic acid moiety enhances metal-binding capacity, critical for enzyme inhibition .
Ion Channel Modulation
- Compound A (N-[4-(6-Fluoro...]-3,3-dimethylbutanamide) : Functions as a potassium channel allosteric modulator, with improved oral bioavailability under fed conditions. This suggests the dimethylbutanamide backbone supports CNS drug design .
Unsuccessful Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
